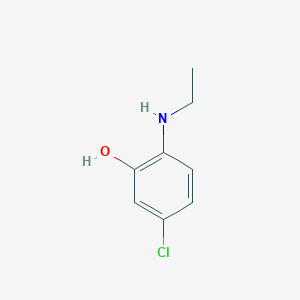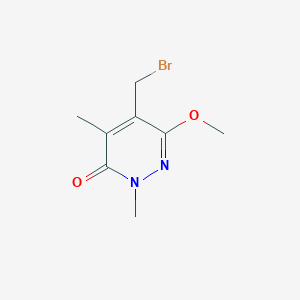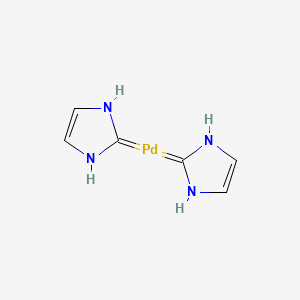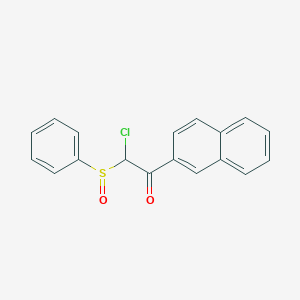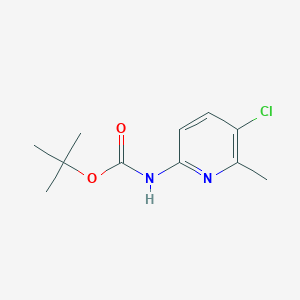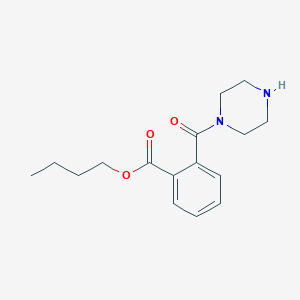![molecular formula C12H14N2O2S3 B12568577 2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol CAS No. 191931-20-1](/img/structure/B12568577.png)
2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol is a complex organic compound featuring a thiadiazole ring substituted with a butylsulfanyl group and a benzene ring with two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol typically involves multiple steps, starting with the formation of the thiadiazole ring. One common method involves the cyclization of thiosemicarbazide with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole ring. The butylsulfanyl group is then introduced via nucleophilic substitution using butylthiol. The final step involves the coupling of the thiadiazole derivative with a benzene-1,4-diol derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The butylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the butylsulfanyl group.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol involves its interaction with specific molecular targets. The compound’s thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyl groups on the benzene ring can form hydrogen bonds with biological molecules, enhancing its binding affinity. The butylsulfanyl group may also play a role in modulating the compound’s lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol
- 2-{[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol
- 2-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol
Uniqueness
The uniqueness of 2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol lies in its butylsulfanyl group, which imparts distinct lipophilic properties compared to its methyl, ethyl, or propyl analogs. This can affect its solubility, membrane permeability, and overall biological activity, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
191931-20-1 |
|---|---|
Formule moléculaire |
C12H14N2O2S3 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
2-[(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]benzene-1,4-diol |
InChI |
InChI=1S/C12H14N2O2S3/c1-2-3-6-17-11-13-14-12(19-11)18-10-7-8(15)4-5-9(10)16/h4-5,7,15-16H,2-3,6H2,1H3 |
Clé InChI |
HYHHGYMDMBROIY-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC1=NN=C(S1)SC2=C(C=CC(=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



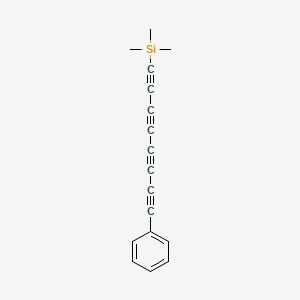
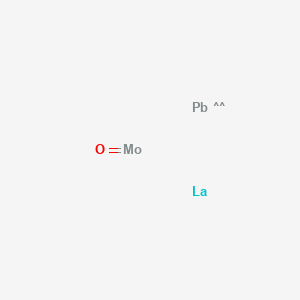
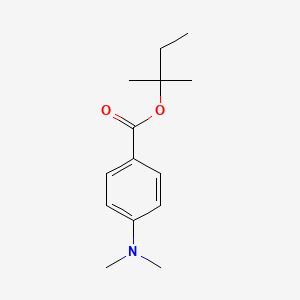



![Azeto[2,3-d][1,3]oxazolo[3,2-c]pyrimidine](/img/structure/B12568542.png)
